molecular formula C3H5O3Sb B12669297 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane CAS No. 328-55-2

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane

Cat. No.: B12669297
CAS No.: 328-55-2
M. Wt: 210.83 g/mol
InChI Key: GDFYOXWTRKCZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is a unique organoantimony compound with the molecular formula C3H5O3Sb and a molecular weight of 210.83 g/mol This compound is characterized by its bicyclic structure, which includes an antimony atom integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane typically involves the reaction of antimony trichloride with glycerol under controlled conditions. The reaction proceeds through the formation of intermediate complexes, which eventually cyclize to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can lead to the formation of various organoantimony derivatives .

Scientific Research Applications

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane involves its interaction with biological molecules. The antimony atom can form complexes with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. This interaction is similar to other antimony compounds, which are known to inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is unique due to its bicyclic structure incorporating an antimony atom. This structural feature imparts distinct chemical properties and reactivity compared to other organoantimony compounds.

Properties

CAS No.

328-55-2

Molecular Formula

C3H5O3Sb

Molecular Weight

210.83 g/mol

IUPAC Name

2,6,7-trioxa-1-stibabicyclo[2.2.1]heptane

InChI

InChI=1S/C3H5O3.Sb/c4-1-3(6)2-5;/h3H,1-2H2;/q-3;+3

InChI Key

GDFYOXWTRKCZCT-UHFFFAOYSA-N

Canonical SMILES

C1C2CO[Sb](O1)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.